molecular formula C17H14N4O4S B3303950 N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921521-53-1

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3303950
CAS No.: 921521-53-1
M. Wt: 370.4 g/mol
InChI Key: IRPNOOQOJJEXRI-UHFFFAOYSA-N
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Description

N-(4-(2-((4-Carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a furan-2-carboxamide group at position 2 and a 2-((4-carbamoylphenyl)amino)-2-oxoethyl moiety at position 2. The compound’s structure integrates multiple pharmacophoric elements:

  • Thiazole ring: A heterocyclic scaffold known for diverse bioactivity, including antimicrobial and kinase inhibition .
  • Furan-2-carboxamide: Contributes to hydrogen bonding and solubility .
  • Carbamoylphenyl group: Enhances target specificity through aromatic and amide interactions .

Properties

IUPAC Name

N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c18-15(23)10-3-5-11(6-4-10)19-14(22)8-12-9-26-17(20-12)21-16(24)13-2-1-7-25-13/h1-7,9H,8H2,(H2,18,23)(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPNOOQOJJEXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer and antimicrobial properties, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5O4SC_{18}H_{15}N_{5}O_{4}S, with a molecular weight of 397.4 g/mol. The compound features a complex structure that includes a thiazole moiety, a furan ring, and a carbamoylphenyl group, which are crucial for its biological activity.

1. Anti-Cancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Table 1: Anti-Cancer Activity of this compound Derivatives

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHuh-737.31
4cMCF-739.22
DoxorubicinHepG20.62

The compound 4d showed the highest anti-cancer activity, significantly reducing cell viability in treated cells compared to the standard drug doxorubicin. The structure–activity relationship (SAR) indicates that electron-donor substituents enhance anti-cancer activity, particularly in para-substituted phenyl groups.

2. Antimicrobial Activity

The synthesized compounds also exhibited notable antimicrobial properties against various bacterial and fungal strains. The presence of the aromatic moiety contributes to increased lipophilicity, enhancing the compounds' ability to penetrate microbial membranes.

Table 2: Antimicrobial Activity of Compounds

CompoundBacterial StrainsInhibition Zone (mm)MIC (µg/mL)
4bE.coli10.5280
4aS.aureus13265
4fB.cereus16230

These results indicate that compounds derived from this compound could serve as promising candidates for developing new antimicrobial agents.

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cells. The thiazole ring is believed to play a crucial role by binding to active sites on enzymes, thereby inhibiting their activity and interfering with cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-Cancer Studies : A study published in Molecules demonstrated that derivatives showed varying degrees of cytotoxicity against liver and breast cancer cell lines, emphasizing the importance of substituent effects on biological activity .
  • Antimicrobial Research : Research indicated that compounds exhibited strong antifungal activity compared to antibacterial effects, suggesting their utility in treating fungal infections .
  • Structure Modification : Ongoing research is focused on modifying the structure of these compounds to enhance their efficacy and reduce toxicity, paving the way for future drug development.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name & ID Core Structure Differences Molecular Weight Melting Point (°C) Bioactivity/Application Reference
N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide (CAS 923226-70-4) Methoxybenzyl vs. carbamoylphenyl substituent 371.4 Not reported Structural analog for drug design
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Nitrothiophene-carboxamide; trifluoromethylphenyl substituent 437.4 Not reported Narrow-spectrum antibacterial
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-Methoxybenzylidene)Hydrazinyl)-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)-3-(4-(Trifluoromethyl)Phenyl)Urea (1f) Urea linkage; piperazine-thiazole hybrid 667.9 (MS) 198–200 Not specified
2-((2,4-Dichlorophenyl)Amino)-N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)Acetamide (13) Coumarin-thiazole hybrid; dichlorophenyl group 446.30 (MS) 216–220 α-Glucosidase inhibition
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide) Pyridyl-thiazole; fluorophenyl substituent Not reported Not reported Antimycobacterial
Key Observations:
  • Substituent Flexibility : The carbamoylphenyl group in the target compound differentiates it from analogs with methoxybenzyl (), trifluoromethylphenyl (), or dichlorophenyl () groups. These substitutions influence solubility, target affinity, and metabolic stability.
  • Linker Variations : The ethyl linker with an amide bond is conserved in many analogs (e.g., ), but piperazine () or coumarin () modifications alter conformational flexibility and bioactivity.
Antimicrobial Activity:
  • Nitrothiophene-carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity, with purity up to 99.05% and MIC values in the µM range. The nitro group enhances electrophilicity, aiding bacterial target engagement.
  • Indol-3-yl-thiazoles () show activity against Gram-positive bacteria (e.g., S. aureus), though specific MIC data are lacking.
Enzyme Inhibition:
  • Coumarin-thiazole hybrids () inhibit α-glucosidase (IC50 ~10 µM), critical for diabetes management. The coumarin moiety contributes to π-π stacking with enzyme active sites.
  • Piperazine-thiazole derivatives () act as P-gp inhibitors, boosting paclitaxel bioavailability by 56–106.6% at 5 mg/kg doses .
Pharmacokinetic Profiles:
  • Compound 4 () enhances oral absorption of co-administered drugs, likely via P-gp efflux pump inhibition.
  • Nitrothiophene analogs () with high purity (99.05%) suggest favorable metabolic stability, though in vivo data are absent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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